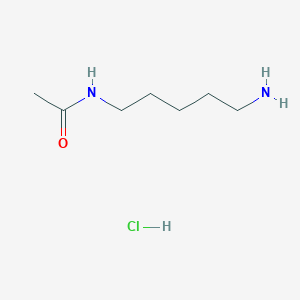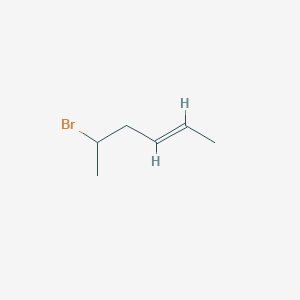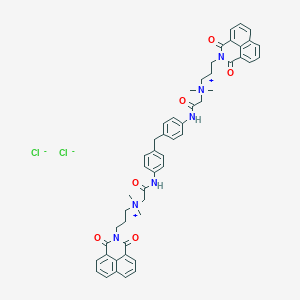
Fibroblast Growth Factor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibroblast Growth Factor 1 (FGF1), also known as acidic fibroblast growth factor (aFGF), is a growth factor and signaling protein encoded by the FGF1 gene . It is synthesized as a 155 amino acid polypeptide, whose mature form is a non-glycosylated 17-18 kDa protein . FGF1 plays crucial roles in a wide variety of cellular functions, including cell proliferation, survival, metabolism, morphogenesis, and differentiation, as well as in tissue repair and regeneration .
Synthesis Analysis
FGF1 is synthesized as a 155 amino acid polypeptide . A study has shown that a mutation in FGF1, specifically the R50E mutant, suppressed DNA synthesis and cell proliferation induced by wild-type FGF1 . This suggests that the synthesis and function of FGF1 can be influenced by specific mutations .Molecular Structure Analysis
The three-dimensional structure of FGF1 has been refined to a crystallographic residual of 16.1% at 1.6 A resolution . The structure has a Kunitz-type fold and is composed of 12 antiparallel beta-strands, 6 of which form a beta-barrel .Chemical Reactions Analysis
FGF1 plays a pivotal role in solid tumor progression by undertaking a multitude of enzymatic and nonenzymatic roles within the tumor stroma . It has been reported that FGF1 induces ternary complex formation (integrin-FGF-FGFR1) and recruitment of SHP-2 to the complex in NIH 3T3 cells and human umbilical endothelial cells .Physical and Chemical Properties Analysis
FGF1 is a non-glycosylated 17-18 kDa protein . It is typically stored in a cool, dry place . After reconstitution, it may be stored for a maximum of two weeks at 2–8 °C or may be stored in aliquots at –20 °C for a maximum of 6 months .Mecanismo De Acción
FGF1 triggers signaling by interacting with tyrosine kinase receptors, known as FGF receptors (FGFRs) . The binding of FGF1 and receptor induces dimerization of FGFR, which makes the protein tyrosine kinase domains close to each other and locate correctly, thus activating the kinase through trans autophosphorylation .
Direcciones Futuras
FGF1’s intricate interactions with tumor cells and the tumor microenvironment make it a promising target for diagnosis and treatment . Promising strategies such as FAPI offer potential avenues for accurate tumor diagnosis, while multiple therapeutic strategies highlight the prospects of FGF1 targeting treatments which need further clinical evaluation .
Propiedades
Número CAS |
104781-85-3 |
|---|---|
Fórmula molecular |
C14H30I2N2O2S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





